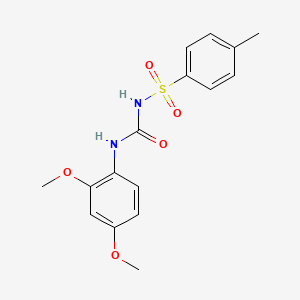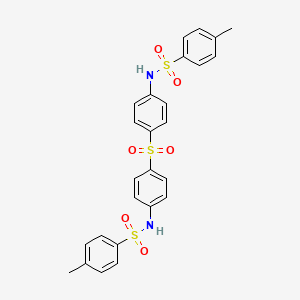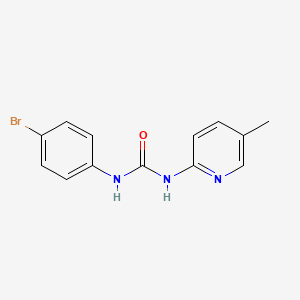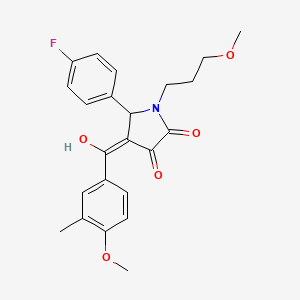
1-(2,4-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)UREA is a synthetic organic compound characterized by its unique chemical structure, which includes both methoxy and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)UREA typically involves the reaction of 2,4-dimethoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, often at room temperature, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of intermediates and the optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are commonly employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)UREA undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(2,4-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)UREA has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and sulfonyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
1-(2,4-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOUREA: Similar structure but with a thiourea group instead of a urea group.
1-(2,4-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)CARBAMATE: Similar structure but with a carbamate group instead of a urea group.
Uniqueness: 1-(2,4-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)UREA is unique due to its specific combination of methoxy and sulfonyl functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-11-4-7-13(8-5-11)24(20,21)18-16(19)17-14-9-6-12(22-2)10-15(14)23-3/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFJCVKLBXSCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(6Z)-6-{[4-(Benzyloxy)-3-chloro-5-methoxyphenyl]methylidene}-5-imino-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B5383547.png)



![4-(2-amino-6-methoxypyrimidin-4-yl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5383584.png)
![5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5383588.png)
![1-(2-{[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)-3-piperidinecarboxamide](/img/structure/B5383591.png)
![4-[3-oxo-3-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)propyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5383594.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5383608.png)
![(E)-3-(3,4-dichloro-5-methoxyphenyl)-1-(2-methyl-4-prop-2-enylpyrazolo[1,5-a]benzimidazol-3-yl)prop-2-en-1-one](/img/structure/B5383623.png)
![ethyl 2-{3-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5383624.png)
![5'-methyl-1-[2-(5-methyl-2-furyl)ethyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5383625.png)
![N-isopropyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5383629.png)
![6-{(Z)-2-[4-(benzyloxy)-3-bromophenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5383640.png)
